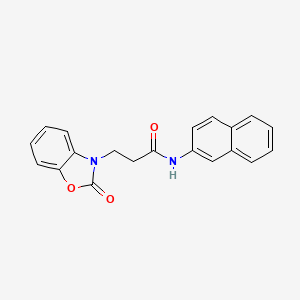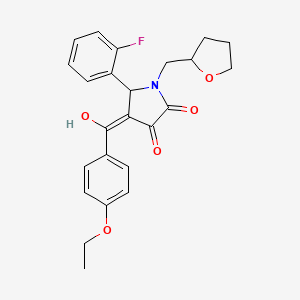![molecular formula C18H20N6O B5289504 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5289504.png)
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor of mitochondrial metabolism, which is a unique mechanism of action that makes it different from conventional chemotherapeutic agents.
作用机制
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a key metabolic pathway that produces energy for the cell. This compound binds to two enzymes in the TCA cycle, namely pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH), and inhibits their activity. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation, which ultimately results in apoptosis of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to the tumor. Additionally, this compound has been shown to modulate the immune system by enhancing the activity of natural killer (NK) cells and T cells.
实验室实验的优点和局限性
One of the advantages of N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is its unique mechanism of action, which makes it a promising candidate for combination therapy with other anticancer drugs. This compound has also been shown to have a good safety profile in clinical trials. However, one of the limitations of this compound is its complex synthesis method, which makes it difficult to produce large quantities of the drug. Additionally, this compound has not been extensively studied in combination with other anticancer drugs, and more research is needed to determine its optimal use in combination therapy.
未来方向
There are several future directions for the research on N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide. One of the directions is to study the optimal dose and schedule of this compound in combination with other anticancer drugs. Another direction is to study the efficacy of this compound in different types of cancers, particularly those that are resistant to conventional chemotherapeutic agents. Additionally, more research is needed to understand the molecular mechanisms of this compound and its effects on the immune system. Finally, the development of more efficient synthesis methods for this compound could lead to a wider availability of the drug for clinical use.
合成方法
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide is synthesized by a multi-step process that involves the reaction of 2,2-dimethylpropanoic acid with 4-aminophenol to form an intermediate, which is then reacted with 6-(1H-imidazol-1-yl)-4-pyrimidinamine to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and analytical techniques.
科学研究应用
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown promising results in various types of cancers, including pancreatic, lung, ovarian, and liver cancer. This compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to conventional chemotherapeutic agents. It has also been shown to have synergistic effects with other anticancer drugs.
属性
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-18(2,3)17(25)23-14-6-4-13(5-7-14)22-15-10-16(21-11-20-15)24-9-8-19-12-24/h4-12H,1-3H3,(H,23,25)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUOHPSTDUBJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5289429.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[2-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5289442.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B5289456.png)

![N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5289465.png)
![3,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5289479.png)
![1-[(4-methylphenyl)sulfonyl]-3-(4-methyl-1-piperazinyl)-2-(2-phenoxyethylidene)indoline](/img/structure/B5289488.png)
![N-(1H-imidazol-2-ylmethyl)-N-methyl-2-[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5289490.png)
![1-[(4-ethoxyphenyl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5289500.png)
![2-[2-(2-chloro-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5289516.png)
![[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5289518.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5289522.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5289525.png)
